N-({2-[Ethoxy(hydroxy)phosphoryl]ethyl}carbamoyl)glycine
Description
2-[2-[ethoxy(hydroxy)phosphoryl]ethylcarbamoylamino]acetic acid is a complex organic compound with a unique structure that includes both phosphonate and carbamate functional groups.
Properties
CAS No. |
88981-31-1 |
|---|---|
Molecular Formula |
C7H15N2O6P |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
2-[2-[ethoxy(hydroxy)phosphoryl]ethylcarbamoylamino]acetic acid |
InChI |
InChI=1S/C7H15N2O6P/c1-2-15-16(13,14)4-3-8-7(12)9-5-6(10)11/h2-5H2,1H3,(H,10,11)(H,13,14)(H2,8,9,12) |
InChI Key |
DMXWWQBFCLKZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCNC(=O)NCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-[ethoxy(hydroxy)phosphoryl]ethylcarbamoylamino]acetic acid involves multiple steps. One common method starts with the reaction of ethyl phosphonic acid with ethylene oxide to form 2-[ethoxy(hydroxy)phosphoryl]ethanol. This intermediate is then reacted with carbamoyl chloride to produce 2-[2-[ethoxy(hydroxy)phosphoryl]ethylcarbamoylamino]acetic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[2-[ethoxy(hydroxy)phosphoryl]ethylcarbamoylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonate and carbamate derivatives.
Reduction: Reduction reactions can convert the compound into simpler phosphonate and carbamate compounds.
Scientific Research Applications
2-[2-[ethoxy(hydroxy)phosphoryl]ethylcarbamoylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate and carbamate derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate and carbamate metabolism.
Mechanism of Action
The mechanism of action of 2-[2-[ethoxy(hydroxy)phosphoryl]ethylcarbamoylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes involved in phosphonate and carbamate metabolism. The compound can inhibit or activate these enzymes, leading to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
2-[2-[ethoxy(hydroxy)phosphoryl]ethylcarbamoylamino]acetic acid is unique due to its dual functional groups. Similar compounds include:
2-[ethoxy(hydroxy)phosphoryl]acetic acid: Lacks the carbamate group, making it less versatile in biochemical applications.
2-[2-[ethoxy(hydroxy)phosphoryl]ethylcarbamoylamino]propanoic acid: Has a similar structure but with a propanoic acid group, which may alter its reactivity and applications.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications.
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